Home > Products > Screening Compounds P35608 > Cholecystokinin (10-20)
Cholecystokinin (10-20) - 100900-23-0

Cholecystokinin (10-20)

Catalog Number: EVT-290001
CAS Number: 100900-23-0
Molecular Formula: C54H90N16O18
Molecular Weight: 1251.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin is synthesized in the endocrine I-cells located in the mucosal lining of the duodenum and jejunum. Upon food ingestion, particularly fats and proteins, these cells release cholecystokinin into the bloodstream. It is classified under the broader category of gastrointestinal hormones, specifically as a peptide hormone that acts on various organs to facilitate digestion and regulate satiety.

Synthesis Analysis

Cholecystokinin is synthesized from a larger precursor protein known as preprocholecystokinin, which consists of 115 amino acids. The synthesis process involves several steps:

  1. Transcription: The CCK gene undergoes transcription to produce messenger RNA (mRNA), which includes one coding sequence of 345 bases.
  2. Translation: The mRNA is translated into preprocholecystokinin in the rough endoplasmic reticulum.
  3. Post-Translational Modifications: The preprohormone undergoes cleavage by prohormone convertases to yield several biologically active forms, including cholecystokinin (8), (22), (33), and (58). The most prevalent form in circulation is cholecystokinin (8) sulfated (CCK-8S) .

The processing of preprocholecystokinin occurs primarily at monobasic sites, resulting in various bioactive fragments that are released depending on physiological demands .

Molecular Structure Analysis

The molecular structure of cholecystokinin (10-20) comprises a specific sequence of amino acids that contribute to its biological activity. This peptide contains 11 amino acids, with a notable sequence that includes critical residues for receptor binding. The structure can be represented as follows:

CCK 10 20 :Tyr Gly Thr Trp Met Asp Phe Ala Ser Leu Arg\text{CCK 10 20 }:\text{Tyr Gly Thr Trp Met Asp Phe Ala Ser Leu Arg}

The presence of a sulfated tyrosine at position 7 is crucial for high-affinity binding to cholecystokinin receptors, particularly CCK1 receptors .

Structural Data

  • Molecular Weight: Approximately 1,200 Da.
  • Isoelectric Point: Varies based on post-translational modifications.
  • Conformation: Predominantly adopts an alpha-helical structure when bound to its receptor.
Chemical Reactions Analysis

Cholecystokinin participates in several chemical reactions primarily related to its interaction with specific receptors:

  1. Receptor Binding: Cholecystokinin binds to CCK receptors (CCK1 and CCK2) on target cells, initiating signal transduction pathways that lead to physiological responses such as gallbladder contraction and enzyme secretion.
  2. Hydrolysis: In the gastrointestinal tract, cholecystokinin can be hydrolyzed by enzymes like neprilysin, which regulates its activity and duration of action .

These interactions highlight its role as a signaling molecule rather than undergoing traditional chemical reactions.

Mechanism of Action

The mechanism of action for cholecystokinin involves several steps:

  1. Release Trigger: Following food intake, especially fatty acids and amino acids, cholecystokinin is secreted into the bloodstream.
  2. Receptor Activation: Cholecystokinin binds to CCK1 receptors predominantly found on pancreatic acinar cells and gallbladder smooth muscle cells.
  3. Signal Transduction: This binding activates intracellular signaling cascades involving phospholipase C, leading to an increase in intracellular calcium levels and subsequent physiological effects such as:
    • Gallbladder contraction
    • Pancreatic enzyme secretion
    • Modulation of gastric emptying .

The physiological effects are crucial for effective digestion and nutrient absorption.

Physical and Chemical Properties Analysis

Cholecystokinin exhibits several key physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Sensitive to heat and pH changes; stability can be affected by proteolytic enzymes present in the gastrointestinal tract.
  • Biological Half-Life: Short half-life in circulation, typically ranging from minutes due to rapid degradation by enzymes .

These properties are essential for its function as a hormone involved in acute digestive responses.

Applications

Cholecystokinin has several scientific applications:

  1. Clinical Research: Understanding its role in appetite regulation has implications for obesity research and treatment strategies.
  2. Pharmacology: Cholecystokinin analogs are studied for their potential therapeutic effects on gastrointestinal disorders.
  3. Neuroscience: Its role as a neuropeptide highlights its importance in brain functions related to anxiety, depression, and other mood disorders .
Historical Context & Discovery of Cholecystokinin

Early Observations of Intestinal Hormonal Activity (1920s–1940s)

The conceptual foundation for cholecystokinin emerged from early 20th-century investigations into digestive regulation. In 1856, Claude Bernard observed that duodenal acid application stimulated bile release, suggesting chemical (rather than purely neural) coordination [2]. This was substantiated in 1903 when Émile Wertheimer demonstrated persistent bile secretion after neural pathway disruption, implying humoral mediation [1] [2]. Charles Fleig’s 1904 cross-circulation experiments provided direct evidence: blood from duodenum-stimulated dogs triggered bile flow in recipients, confirming a blood-borne factor [1] [8]. These findings paralleled secretin’s 1902 discovery, initially complicating attribution of biliary effects. By 1914, Okada documented acid-induced gallbladder contraction and bile secretion, distinguishing two components of biliary response [2]. Nevertheless, the field remained contentious for decades due to methodological limitations in isolating intestinal factors and overlapping physiologies.

Table 1: Key Early Findings in Intestinal Hormone Research

YearResearcherObservationSignificance
1856Claude BernardDuodenal acid increases bile flowFirst evidence of chemical (non-neural) regulation
1903Émile WertheimerBile secretion persists after nerve transectionConfirmed humoral mediation
1904Charles FleigCross-circulation transfers bile-stimulating activityDemonstrated blood-borne messenger
1914OkadaDuodenal acid stimulates both hepatic bile and gallbladder contractionDifferentiated two functional components

Identification of Cholecystokinin as a Dual-Function Hormone (Gallbladder-Pancreatic Axis)

The definitive isolation of cholecystokinin as a distinct entity resulted from systematic efforts to resolve secretin’s role. Andrew Conway Ivy and Eric Oldberg (Northwestern University, 1928) identified a gallbladder-contracting factor in intestinal extracts, naming it "cholecystokinin" (Greek: chole = bile, cysto = sac, kinin = move) [1] [6] [8]. Their dog experiments demonstrated that:

  • Acid infusion into isolated duodenal loops triggered gallbladder contraction
  • Serum from stimulated animals transferred this effect to recipients
  • Activity persisted in secretin-free extracts [1] [8]

Concurrently, a separate pancreatic enzyme-secreting factor—"pancreozymin"—was identified by Harper and Raper (1943). They observed that intestinal extracts stimulated pancreatic amylase release without affecting bicarbonate secretion (a secretin-specific effect) [1] [6]. For 25 years, cholecystokinin and pancreozymin were considered distinct hormones. However, overlapping activities emerged: pancreozymin preparations inconsistently contracted gallbladders, initially attributed to contamination [1] [2]. This dual functionality prompted re-evaluation.

Resolution came through large-scale biochemical isolation. Swedish chemists Viktor Mutt and Johannes Erik Jorpes processed porcine intestines from 20,000 hogs (yielding ~20 km of tissue) [2]. Their 1968 sequencing revealed identical amino acid sequences in purified cholecystokinin and pancreozymin fractions, confirming a single hormone with dual roles [1] [4] [8]. The bioactive core (sulfated tyrosyl residue at position 7 from C-terminus) proved essential for both gallbladder contraction and pancreatic enzyme secretion [4] [6].

Table 2: Molecular Forms of Cholecystokinin and Functions

Molecular FormLength (AA)Primary SourceKey Functions
Cholecystokinin-5858Intestinal endocrine cellsMajor circulating form; sustained stimulation
Cholecystokinin-3333Intestinal endocrine cellsStable bioactive form; gallbladder/pancreatic activation
Cholecystokinin-88Neuronal tissueNeurotransmitter; satiety signaling, anxiety modulation

Evolution of Terminology: From "Pancreozymin" to Modern Cholecystokinin Nomenclature

Terminology shifted as biochemical understanding advanced. "Pancreozymin" (Harper and Raper, 1943) described pancreatic enzyme (zymogen)-releasing activity [1] [6]. "Cholecystokinin" (Ivy and Oldberg, 1928) specifically denoted gallbladder motility [8]. The coexistence of these terms created clinical and scientific ambiguity, particularly when pancreozymin-rich extracts exhibited cholecystokinin-like effects [2].

Mutt and Jorpes’ structural elucidation (1968) forced reconciliation:

  • Amino acid sequencing proved identical sequences for both activities [1] [4]
  • Sulfated tyrosine residues were critical for receptor binding in gallbladder and pancreas [6]
  • Tissue distribution studies localized identical peptides to intestinal I-cells [4] [8]

Consequently, "cholecystokinin" (CCK) became the standardized term, though "CCK-PZ" (cholecystokinin-pancreozymin) persisted briefly [2] [8]. Receptor studies further solidified this integration:

  • Cholecystokinin-1 receptors (alimentary): Mediate gallbladder contraction (via smooth muscle) and pancreatic enzyme secretion (via acinar cells) [6]
  • Cholecystokinin-2 receptors (brain/gastric): Bind gastrin/CCK equally; regulate acid secretion and central effects [6]

This terminological unification reflected cholecystokinin’s integrative role in nutrient digestion—coordinating biliary, pancreatic, and gastric functions via a single molecular entity [1] [4] [8].

Properties

CAS Number

100900-23-0

Product Name

Cholecystokinin (10-20)

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid

Molecular Formula

C54H90N16O18

Molecular Weight

1251.4 g/mol

InChI

InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1

InChI Key

JBWFYIDIZXNRQD-CQVFSJASSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Synonyms

CCK (10-20)
cholecystokinin (10-20)

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.